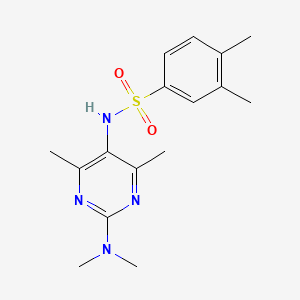

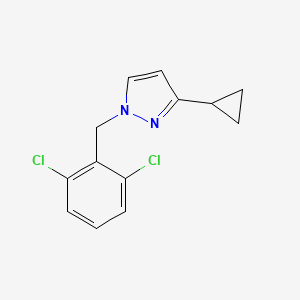

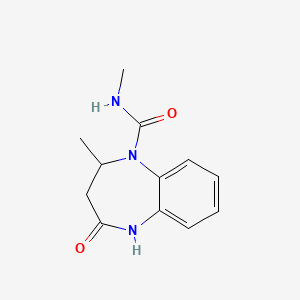

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a sulfur atom bonded to an amine group via a double bond to an oxygen atom . They are known for their antibacterial properties and are used in a variety of drugs .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a sulfonamide group attached to a pyrimidine ring and a benzene ring, both of which are substituted with various groups including methyl and dimethylamino groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally solid at room temperature and are soluble in organic solvents .Aplicaciones Científicas De Investigación

Drug Delivery Systems

The amphiphilic block copolymer MPEG-b-(PC-g-PDMAEMA) , modified through efficient azide–alkyne “click” chemistry, self-assembles into nanosized micelles. These micelles can encapsulate the antioxidant, anti-inflammatory, and anticancer drug quercetin . Furthermore, they form micelleplexes with DNA through electrostatic interactions. These polymer nanocarriers hold promise for targeted drug delivery systems .

Biomedical Applications

The same amphiphilic copolymer can be used for simultaneous codelivery of DNA and quercetin. This property is crucial for cancer therapy, where combining gene delivery with drug delivery enhances treatment efficacy. The polymer’s biocompatibility and finely tuned properties make it an attractive candidate for biomedical applications .

Polymer Nanogels

Polymer nanogels based on AG-PDMAEMA interpenetrating networks have been synthesized. These nanogels are prepared in a one-pot procedure using reverse miniemulsion polymerization. Their unique structure and responsive behavior (e.g., pH and temperature sensitivity) offer potential applications in controlled drug release and tissue engineering .

Giant Vesicles

The compound has been used in the preparation of giant vesicles containing a quaternary ammonium salt. These vesicles exhibit interesting properties and could find applications in areas such as drug delivery, cell membrane studies, and synthetic biology .

Star-Shaped Polymers

A sixteen-arm star-shaped polymer composed of s-POSS-(PDMAEMA) was synthesized via atom transfer radical polymerization (ATRP). This unique polymer architecture holds promise for applications in drug delivery, responsive materials, and nanotechnology .

Metabolic Activity Studies

Initial in vitro evaluations have been performed to assess the potential of these novel polymer nanocarriers as drug delivery systems. These studies explore their metabolic activity and cytotoxicity, providing insights into their safety and efficacy .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2S/c1-10-7-8-14(9-11(10)2)23(21,22)19-15-12(3)17-16(20(5)6)18-13(15)4/h7-9,19H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIJAAWQJKUVIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)N(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2415834.png)

![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2415837.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid](/img/structure/B2415845.png)

![1-(benzo[d]thiazole-6-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2415846.png)